![molecular formula C15H16S B2467235 Benzyl 2,5-dimethylphenyl sulfide CAS No. 5023-62-1](/img/structure/B2467235.png)
Benzyl 2,5-dimethylphenyl sulfide
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Overview
Description
Benzyl 2,5-dimethylphenyl sulfide is a type of sulfide compound . Sulfides are useful starting materials for the synthesis of many organic compounds . They can be oxidized into sulfoxides or sulfones, which have received extensive attention as essentially synthetic intermediates in some important organic molecule syntheses .
Synthesis Analysis
The synthesis of Benzyl 2,5-dimethylphenyl sulfide and similar compounds involves various methods . The reaction conditions of different synthesis methods were studied from the aspects of time, solvent, base, and dispersant . An ambident electrophilicity of phosphinic acid thioesters is disclosed. Unexpected carbon–sulfur bond formation took place in the reaction between phosphinic acid thioesters and benzyl Grignard reagents .Molecular Structure Analysis
The molecular structures of similar compounds like benzylphenyl sulfide, (4-tert-butylbenzyl)(4-methylphenyl) sulfide, (4-methylbenzyl)(4-methylphenyl) sulfide, di(4-methylphenyl) sulfide, (3,5-dimethylphenyl)(4-methyl phenyl) sulfide, and dibenzyl sulfide have been determined by single-crystal X-ray crystallography .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, oxidation are some of the reactions that can occur .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like Dibenzyl sulfide have been studied. It is a symmetrical thioether. It contains two C6H5CH2- (benzyl) groups linked by a sulfide bridge. It is a colorless or white solid that is soluble in nonpolar solvents .Scientific Research Applications
- Role of Benzyl 2,5-dimethylphenyl sulfide : This compound serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it valuable for creating C–C bonds .
- SN1 Pathway : 2° and 3° benzylic halides typically react via an SN1 pathway, involving resonance-stabilized carbocations. Benzyl 2,5-dimethylphenyl sulfide can participate in such reactions .
Suzuki–Miyaura Coupling
Benzylic Position Reactions
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes that play crucial roles in cellular processes .
Mode of Action
The mode of action of benzyl 2,5-dimethylphenyl sulfide is likely to involve electrophilic aromatic substitution . In this process, the compound may form a sigma-bond with its target, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to changes in the target molecule .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving its target molecules, leading to downstream effects on cellular processes .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of benzyl 2,5-dimethylphenyl sulfide’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of a particular enzyme, it could disrupt the enzyme’s function and alter cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzyl 2,5-dimethylphenyl sulfide . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .
Safety and Hazards
Future Directions
The future directions in the study of Benzyl 2,5-dimethylphenyl sulfide and similar compounds involve the development of new synthetic methods of sulfides . The exploration of new synthetic methods is driven by the need to overcome problems such as tedious reaction operation, unfriendly ecological environment, excessive raw materials, high toxicity, and expensive catalysts .
properties
IUPAC Name |
2-benzylsulfanyl-1,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSNGWXMPSXGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl(2,5-dimethylphenyl)sulfane |
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